2-(Ethylamino)-5-nitrobenzene-1-sulfonamide

Description

Core Structural Features

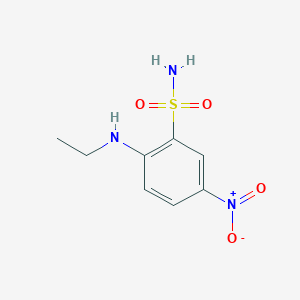

The compound’s molecular formula is C₈H₁₁N₃O₄S , with a molecular weight of 245.26 g/mol . Its IUPAC name is 2-(ethylamino)-5-nitrobenzenesulfonamide , and it is also recognized by synonyms such as 2-(ethylamino)-5-nitrobenzenesulfonamide and CFA78169 . The SMILES notation CCNc1ccc(cc1S(=O)(=O)N)N+[O-] captures its connectivity, emphasizing the sulfonamide group (-SO₂NH₂), the ethylamino substituent (-NHCH₂CH₃), and the nitro group (-NO₂).

Key Identifiers and Properties

| Property | Value |

|---|---|

| CAS Number | 127781-69-5 |

| Molecular Formula | C₈H₁₁N₃O₄S |

| Molecular Weight | 245.26 g/mol |

| InChI Key | ICBGAFYZVLTEAC-UHFFFAOYSA-N |

| Synonyms | 2-(ethylamino)-5-nitrobenzenesulfonamide, CFA78169 |

The compound’s InChI (1S/C8H11N3O4S/c1-2-10-7-4-3-6(11(12)13)5-8(7)16(9,14)15/h3-5,10H,2H2,1H3,(H2,9,14,15) ) and SMILES strings provide precise structural representations for computational and synthetic applications.

Historical Context in Sulfonamide Research

Origins of Sulfonamide Research

The sulfonamide class emerged as the first systemic antibacterial agents in the 1930s, with Gerhard Domagk’s discovery of Prontosil (sulfamidochrysoidine) marking a therapeutic revolution. Prontosil, a red azo dye, demonstrated efficacy against streptococcal infections in mice and humans, though its antibacterial activity stemmed from its metabolite, sulfanilamide . This breakthrough initiated a wave of sulfonamide derivatives, including sulfadiazine and sulfamethoxazole , which targeted bacterial folate synthesis.

Role in Modern SAR Studies

2-(Ethylamino)-5-nitrobenzene-1-sulfonamide exemplifies contemporary efforts to optimize sulfonamide bioactivity through strategic substitutions. Historical modifications, such as replacing hydrogen atoms on the benzene ring with electron-withdrawing groups (e.g., nitro, fluoro), aimed to enhance solubility, stability, or target binding. The nitro group at position 5 and ethylamino group at position 2 align with SAR principles that prioritize substituents capable of modulating electronic effects or hydrogen-bonding interactions.

Structural Relationship to Bioactive Sulfonamide Derivatives

Comparative Structural Analysis

The compound’s structure diverges from canonical sulfonamides like sulfamethoxazole and sulfadiazine in two key ways:

- Nitro Group : The electron-withdrawing nitro substituent at position 5 contrasts with the methoxy (-OCH₃) or methyl (-CH₃) groups in sulfamethoxazole, which are electron-donating.

- Ethylamino Substituent : The ethylamino group at position 2 replaces the unsubstituted amino (-NH₂) group found in sulfanilamide, potentially influencing steric or electronic interactions with bacterial dihydropteroate synthase (DHPS).

Mechanistic Insights from Analogues

The nitro group’s role in sulfonamide derivatives has been explored in prodrug strategies. For example, PT638 , a nitro-substituted sulfonamide, undergoes bacterial nitroreductase-mediated reduction to an active amine form that inhibits leucyl-tRNA synthetase (LeuRS) in Staphylococcus aureus. While this compound has not been directly tested for such mechanisms, its structural similarity suggests potential utility in analogous metabolic activation pathways.

Propriétés

IUPAC Name |

2-(ethylamino)-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c1-2-10-7-4-3-6(11(12)13)5-8(7)16(9,14)15/h3-5,10H,2H2,1H3,(H2,9,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBGAFYZVLTEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Sulfonation Step

- Starting Material : A nitro-substituted aromatic compound, such as p-nitrotoluene or a related derivative.

- Reagents : Chlorosulfonic acid is used to introduce the sulfonyl chloride group at the desired position on the aromatic ring.

- Solvent : Organic solvents such as chlorobenzene, dichloromethane, chloroform, or mixtures with carbon tetrachloride are employed to facilitate the reaction.

- Conditions : Reaction temperatures range from 100 to 150 °C with stirring speeds between 800-1000 rpm.

- Workup : After sulfonation, the reaction mixture is washed with water multiple times to remove excess chlorosulfonic acid and other impurities, then the organic phase is separated and concentrated to yield the sulfonyl chloride intermediate.

Amination and Hydrogenation Step

- Amination : The sulfonyl chloride intermediate is reacted with ethylamine (or ammonia water as a precursor) to form the sulfonamide.

- Catalytic Hydrogenation : If reduction of the nitro group to an amino group is required (depending on the target compound), hydrogenation is performed using catalysts such as palladium on carbon, palladium hydroxide on carbon, or Raney nickel.

- Solvent : Alcohols like methanol, ethanol, isopropanol, or solvents such as ethyl acetate, acetone, tetrahydrofuran, and acetonitrile are used.

- Conditions : Hydrogenation is carried out at 0-150 °C and 0.1-2.0 MPa pressure for 3 to 24 hours.

- Post-Reaction Processing : The reaction mixture is washed with water to remove impurities, organic phases are concentrated, and purification may involve washing with ethanol and triethylamine treatment to enhance purity.

| Step | Parameter | Range / Value |

|---|---|---|

| Sulfonation | Temperature | 100-150 °C |

| Stirring Speed | 800-1000 rpm | |

| Weight Ratio (Aromatic: Chlorosulfonic acid) | 1:1.2-1.5 | |

| Solvent | Chlorobenzene, dichloromethane, chloroform, or CCl4 + chlorobenzene | |

| Hydrogenation | Catalyst | Pd/C, Pd(OH)2/C, Raney Nickel |

| Temperature | 0-150 °C | |

| Pressure | 0.1-2.0 MPa | |

| Time | 3-24 hours | |

| Post-treatment | Water volume (relative to solvent) | 0.3-0.4 times solvent volume |

| Purification | Washing solvents | Ethanol, triethylamine, water |

- The sulfonation step using chlorosulfonic acid is highly efficient with minimal byproducts due to the high reactivity of chlorosulfonic acid.

- The choice of solvent impacts reaction speed and purity; chlorobenzene and dichloromethane provide good solubility and reaction control.

- Catalytic hydrogenation under controlled temperature and pressure ensures complete reduction of nitro groups with minimal side reactions.

- Post-reaction washing and purification steps are crucial for removing residual chlorosulfonic acid, unreacted amines, and catalyst residues, resulting in high-purity sulfonamide products.

- The weight ratios of reactants and catalysts are optimized to balance reaction completeness and cost efficiency.

- Activation of sulfonic acid groups as Oxyma-O-sulfonates for milder sulfonamide synthesis has been reported, which can offer compatibility with acid-labile substrates and improved yields.

- This method involves preparing sulfonate esters from sulfonyl chlorides and Oxyma, followed by reaction with amines under mild conditions, potentially applicable to ethylamino-substituted sulfonamides.

The preparation of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide primarily involves:

- Sulfonation of a nitro-substituted aromatic precursor using chlorosulfonic acid in an organic solvent.

- Conversion of the sulfonyl chloride intermediate to the sulfonamide via reaction with ethylamine.

- Optional catalytic hydrogenation for nitro group reduction if required.

- Careful control of reaction conditions and purification steps to achieve high purity and yield.

This approach is supported by detailed patent literature and peer-reviewed research, ensuring industrial feasibility and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Ethylamino)-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The ethylamino group can be oxidized to form corresponding imines or oximes.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

Reduction: 2-(Ethylamino)-5-aminobenzene-1-sulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: Corresponding imines or oximes.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides have historically been recognized for their antibacterial properties. The compound 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide exhibits significant antimicrobial activity against a range of bacterial strains. Research indicates that modifications to the sulfonamide group can enhance efficacy against resistant strains. A study demonstrated that derivatives of this compound showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, which is crucial in the fight against antibiotic resistance .

Antiarrhythmic Properties

This compound has also been explored for its potential as a Class III antiarrhythmic agent. In preclinical studies involving animal models, it was shown to effectively prolong the action potential duration in cardiac tissues, thereby reducing the incidence of arrhythmias. The mechanism involves blocking potassium channels, which stabilizes cardiac rhythm .

Biochemical Applications

Protein Misfolding Inhibition

Recent studies have highlighted the role of this compound in mitigating protein misfolding associated with neurodegenerative diseases. The compound has been tested for its ability to inhibit fibril formation in proteins such as tau and α-synuclein, which are implicated in conditions like Alzheimer's and Parkinson's diseases. Experimental assays, including Thioflavin T fluorescence and transmission electron microscopy, confirmed its antifibrillary activity .

Material Science

Polymer Chemistry

In material science, this compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown to improve the material's resistance to degradation under various environmental conditions. This application is particularly relevant in developing advanced materials for industrial uses .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparaison Avec Des Composés Similaires

5-Amino-2-ethylbenzene-1-sulfonamide (CAS 1094938-11-0)

Structural Differences :

- Nitro vs. Amino Group: The target compound features a nitro (-NO₂) group at position 5, whereas this analog has an amino (-NH₂) group. The nitro group is strongly electron-withdrawing, increasing the acidity of the sulfonamide proton (pKa ~8–10) compared to the amino analog (pKa ~10–12) .

- Molecular Weight: The nitro group adds ~45 g/mol compared to the amino group, resulting in a higher molecular weight (estimated ~245 g/mol vs. ~200 g/mol).

Functional Implications :

- Reactivity : The nitro group enhances electrophilicity, making the compound more reactive in nucleophilic substitution reactions.

- Biological Activity: Nitro groups are associated with antimicrobial activity (e.g., nitroimidazoles), while amino groups may favor interactions with enzymes or receptors via hydrogen bonding.

Nitroimidazole Derivatives (e.g., 5-Nitroimidazole-asparagine)

Structural Differences :

- Core Structure: Nitroimidazole derivatives (e.g., 5-nitroimidazole-asparagine) feature an imidazole ring instead of a benzene ring, with a nitro group at position 5 and an ethylamino-linked asparagine side chain .

Functional Implications :

- Pharmacology : Nitroimidazoles are clinically used as antiparasitic agents (e.g., metronidazole). The imidazole ring facilitates redox interactions in anaerobic environments, generating cytotoxic free radicals.

- Solubility : The asparagine side chain improves aqueous solubility compared to the simpler sulfonamide structure of the target compound.

Phenoxyethylamino Propanol Derivatives

Structural Differences :

- Substituents: Compounds like (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol feature indole cores, methoxy groups, and phenoxyethylamino chains .

Functional Implications :

- Biological Targets: These compounds exhibit α/β-adrenoceptor binding and antiarrhythmic activity due to their bulky substituents and hydrogen-bonding capabilities.

- Lipophilicity: The ethylamino group in the target compound may reduce lipophilicity compared to methoxy-phenoxy chains, affecting membrane permeability.

Morpholinylpyrimidine Sulfonamides

Structural Differences :

Functional Implications :

- Binding Affinity : Morpholine and pyrimidine groups enhance interactions with kinases or proteases, common in anticancer agents.

- Stability : Bromo substituents may increase metabolic stability compared to nitro groups, which are prone to enzymatic reduction.

| Property | This compound | Morpholinylpyrimidine Sulfonamide |

|---|---|---|

| Structural Complexity | Low | High (multiple heterocycles) |

| Potential Applications | Antimicrobial | Kinase inhibition (speculative) |

Key Research Findings and Trends

- Nitro Group Impact: The nitro group in this compound likely confers redox activity, akin to nitroimidazoles, but may limit metabolic stability .

- Sulfonamide Versatility: Sulfonamides generally exhibit broad bioactivity, with substituents fine-tuning target specificity (e.g., adrenoceptors vs. microbial enzymes) .

- Synthetic Accessibility : Simpler sulfonamides (e.g., target compound) are easier to synthesize than polycyclic derivatives, enabling rapid structure-activity relationship studies.

Activité Biologique

2-(Ethylamino)-5-nitrobenzene-1-sulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNOS

- CAS Number : 127781-69-5

This structure features a nitro group and a sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, notably carbonic anhydrases (hCAs), which play crucial roles in physiological processes such as acid-base balance and fluid secretion. Inhibition of hCA IX has potential implications for cancer treatment, particularly in hypoxic tumors .

- Antimicrobial Activity : Nitro compounds, including this sulfonamide, exhibit antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that damage bacterial DNA .

- Anti-inflammatory Effects : Studies indicate that compounds with similar structures can inhibit inflammatory pathways by targeting cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential anti-inflammatory applications for this compound .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : A study demonstrated that this compound significantly reduced tumor size in murine models of glioblastoma. The mechanism was linked to its ability to inhibit carbonic anhydrase IX, which is overexpressed in many tumors .

- Infection Models : In vitro tests showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

- Inflammation Models : Experimental models indicated that administration of this sulfonamide reduced markers of inflammation in induced arthritis models, suggesting further exploration for anti-inflammatory therapies .

Q & A

Q. What are the standard synthetic routes for 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves reacting 5-nitrobenzenesulfonyl chloride with ethylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. The reaction is performed in anhydrous solvents like dichloromethane or tetrahydrofuran under nitrogen to prevent hydrolysis . Optimization may involve adjusting the molar ratio of reagents (e.g., 1:1.2 sulfonyl chloride to amine), temperature (0–25°C), and reaction time (2–6 hours). Post-synthesis purification via recrystallization (using methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for high yields (>75%) .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the ethylamino and nitro group positions. The sulfonamide proton typically appears as a singlet near δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 259.05 for CHNOS) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar sulfonamides in Acta Crystallographica reports .

Q. How does the solubility profile of this compound influence experimental design?

The nitro and sulfonamide groups confer moderate polarity. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in methanol or ethanol. Pre-solubilization in DMSO (10–50 mM stock) is recommended for biological assays. For chromatography, mixtures of ethyl acetate and hexane (3:7 to 1:1) are effective .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields across studies?

Yield discrepancies often arise from:

- Impurity in starting materials : Ensure 5-nitrobenzenesulfonyl chloride is freshly distilled (>98% purity).

- Moisture sensitivity : Use rigorously dried solvents and inert atmospheres to prevent hydrolysis .

- Reaction monitoring : Employ TLC (R ~0.3 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- pH Stability : The sulfonamide group is prone to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions. Buffered solutions (pH 6–8) are ideal for storage .

- Thermal Stability : Differential Scanning Calorimetry (DSC) data for analogous sulfonamides show decomposition above 200°C. Store at –20°C in amber vials to prevent photodegradation .

Q. How can the nitro group’s electronic effects be leveraged in mechanistic studies?

The electron-withdrawing nitro group enhances electrophilic substitution reactivity. For example:

- Reduction to amine : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, enabling further derivatization .

- Nucleophilic aromatic substitution : React with thiols or amines at the para-nitro position under basic conditions, guided by computational modeling (DFT) of charge distribution .

Q. What advanced chromatographic methods resolve co-elution issues with byproducts?

- HPLC-MS : Use a C18 column (150 × 4.6 mm, 5 µm) with 0.1% formic acid in water/acetonitrile (70:30 to 50:50 gradient) at 1 mL/min. Monitor at 254 nm for nitro group absorption .

- Ion-pair chromatography : Add 10 mM sodium hexanesulfonate to mobile phases to improve separation of sulfonamide derivatives .

Q. How does the compound’s crystal structure inform its intermolecular interactions?

X-ray data for analogs (e.g., 2-hydroxyethanaminium 2-methyl-5-nitrobenzenesulfonate) reveal layered structures stabilized by N–H···O hydrogen bonds between sulfonamide and nitro groups. These interactions influence solubility and melting points, critical for formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.